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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B1232224 Get Quote

Molecular Structure and Identification
(Z)-Non-6-en-1-ol is a fatty alcohol characterized by a nine-carbon chain with a primary alcohol

group at one end and a cis-configured double bond at the sixth carbon position.[1] This specific

stereochemistry is crucial to its biological activity and sensory properties.

Key Identifiers:

IUPAC Name: (Z)-non-6-en-1-ol[1]

Synonyms: cis-6-Nonen-1-ol, (Z)-6-Nonen-1-ol[1]

CAS Number: 35854-86-5[1]

Chemical Formula: C₉H₁₈O[1]

Molecular Weight: 142.24 g/mol [1]

InChI Key: XJHRZBIBSSVCEL-ARJAWSKDSA-N[1]

SMILES: CC/C=C\CCCCCO[1]

Below is a diagram representing the two-dimensional structure of (Z)-Non-6-en-1-ol.

Molecular structure of (Z)-Non-6-en-1-ol.

Physicochemical and Spectroscopic Data
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(Z)-Non-6-en-1-ol is a colorless to pale yellow liquid with a characteristic powerful, melon-like

odor.[1] It is insoluble in water but soluble in fixed oils.[1]

Table 1: Physicochemical Properties of (Z)-Non-6-en-1-ol

Property Value Reference

Molecular Weight 142.24 g/mol [1]

Boiling Point 115.0 °C @ 20.00 mm Hg [1]

Density 0.844 - 0.851 g/cm³ [1]

Refractive Index 1.448 - 1.450 [1]

Flash Point 208.00 °F (97.78 °C) [2]

Water Solubility
619.3 mg/L @ 25 °C

(estimated)
[2]

logP (o/w) 3.014 (estimated) [2]

Spectroscopic Data Summary:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the vinyl protons of the cis-double bond, the methylene protons adjacent to the hydroxyl

group, and the terminal methyl group.

Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band in the region

of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A peak around

3010 cm⁻¹ is indicative of the C-H stretching of the double bond.[3]

Mass Spectrometry (MS): The electron ionization mass spectrum does not typically show a

strong molecular ion peak. Common fragmentation patterns include the loss of water (M-18)

and cleavage at the C-C bonds adjacent to the double bond and the alcohol.[4]

Experimental Protocols
Synthesis of (Z)-Non-6-en-1-ol
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A plausible and stereoselective method for the synthesis of (Z)-Non-6-en-1-ol is via the Wittig

reaction. This method involves the reaction of an aldehyde with a phosphonium ylide.

Protocol:

Ylide Preparation: A triphenylphosphonium ylide is prepared from a suitable 6-hydroxyhexyl

halide by reaction with triphenylphosphine, followed by deprotonation with a strong base

such as n-butyllithium in an aprotic solvent like THF under an inert atmosphere.

Wittig Reaction: Propanal is added to the ylide solution at low temperature (e.g., -78 °C). The

reaction mixture is allowed to warm to room temperature and stirred until completion.

Workup and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The organic layer is separated, washed with brine, and dried over

anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude

product is purified by flash column chromatography on silica gel to yield pure (Z)-Non-6-en-
1-ol.

The following diagram illustrates the general workflow for the synthesis of (Z)-Non-6-en-1-ol
via the Wittig reaction.
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Workflow for the synthesis of (Z)-Non-6-en-1-ol.

Biological Activity and Olfactory Signaling
(Z)-Non-6-en-1-ol is known to function as a flavor and fragrance compound and as a

pheromone.[1] The perception of such volatile organic compounds is initiated by the olfactory

system.
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The binding of an odorant molecule like (Z)-Non-6-en-1-ol to an olfactory receptor in the nasal

epithelium triggers a G-protein-coupled signaling cascade. This leads to the production of cyclic

AMP (cAMP), which opens cyclic nucleotide-gated ion channels. The resulting influx of cations

depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to

the olfactory bulb in the brain for processing.

The diagram below outlines the generalized olfactory signaling pathway.
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Generalized olfactory signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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